benzyl (2S,3S)-2-amino-3-hydroxybutanoate hydrochloride benzyl (2S,3S)-2-amino-3-hydroxybutanoate hydrochloride
Brand Name: Vulcanchem
CAS No.: 780758-27-2
VCID: VC2968354
InChI: InChI=1S/C11H15NO3.ClH/c1-8(13)10(12)11(14)15-7-9-5-3-2-4-6-9;/h2-6,8,10,13H,7,12H2,1H3;1H/t8-,10-;/m0./s1
SMILES: CC(C(C(=O)OCC1=CC=CC=C1)N)O.Cl
Molecular Formula: C11H16ClNO3
Molecular Weight: 245.7 g/mol

benzyl (2S,3S)-2-amino-3-hydroxybutanoate hydrochloride

CAS No.: 780758-27-2

Cat. No.: VC2968354

Molecular Formula: C11H16ClNO3

Molecular Weight: 245.7 g/mol

* For research use only. Not for human or veterinary use.

benzyl (2S,3S)-2-amino-3-hydroxybutanoate hydrochloride - 780758-27-2

Specification

CAS No. 780758-27-2
Molecular Formula C11H16ClNO3
Molecular Weight 245.7 g/mol
IUPAC Name benzyl (2S,3S)-2-amino-3-hydroxybutanoate;hydrochloride
Standard InChI InChI=1S/C11H15NO3.ClH/c1-8(13)10(12)11(14)15-7-9-5-3-2-4-6-9;/h2-6,8,10,13H,7,12H2,1H3;1H/t8-,10-;/m0./s1
Standard InChI Key IDZGTFSDZJVMSD-GNAZCLTHSA-N
Isomeric SMILES C[C@@H]([C@@H](C(=O)OCC1=CC=CC=C1)N)O.Cl
SMILES CC(C(C(=O)OCC1=CC=CC=C1)N)O.Cl
Canonical SMILES CC(C(C(=O)OCC1=CC=CC=C1)N)O.Cl

Introduction

Chemical Identity and Structure

Benzyl (2S,3S)-2-amino-3-hydroxybutanoate hydrochloride is a derivative of the amino acid allothreonine, featuring a benzyl ester group. The compound possesses specific stereochemistry at the 2 and 3 positions, both with the S configuration, distinguishing it from other stereoisomers in this family of compounds.

Basic Identification Information

ParameterValue
CAS Number780758-27-2
Molecular FormulaC11H16ClNO3
Molecular Weight245.71 g/mol
IUPAC NameBenzyl L-allothreoninate hydrochloride
InChI KeyIDZGTFSDZJVMSD-GNAZCLTHSA-N

Structural Characteristics

The compound contains several key functional groups that define its chemical behavior:

  • An amino group at the 2-position

  • A hydroxyl group at the 3-position

  • A benzyl ester group

  • A hydrochloride salt formation

The stereochemistry at positions 2 and 3 (both S configuration) is crucial for its biological activity and chemical reactivity. This specific stereochemical arrangement differentiates it from related compounds such as benzyl (2S,3R)-2-amino-3-hydroxybutanoate hydrochloride (L-threonine benzyl ester hydrochloride) and benzyl (2R,3S)-2-amino-3-hydroxybutanoate hydrochloride (D-threonine benzyl ester hydrochloride) .

Physical and Chemical Properties

Physical Properties

The compound typically appears as a white crystalline solid at room temperature. Its salt form (hydrochloride) enhances its water solubility compared to the free base form, making it more suitable for aqueous applications in biological research.

PropertyDescription
Physical StateWhite crystalline solid
SolubilitySoluble in water, methanol, and other polar solvents
Storage ConditionsRecommended storage under inert atmosphere at 2-8°C
StabilityRelatively stable under normal laboratory conditions

Chemical Properties

Benzyl (2S,3S)-2-amino-3-hydroxybutanoate hydrochloride contains multiple reactive functional groups that contribute to its chemical behavior:

  • The primary amine group can participate in nucleophilic substitution reactions, peptide bond formation, and other transformations typical of amino groups

  • The hydroxyl group can undergo esterification, oxidation, and other reactions

  • The benzyl ester group can be cleaved under hydrogenolysis conditions

  • The hydrochloride salt formation affects solubility and reactivity profiles

Synthesis Methods

The synthesis of benzyl (2S,3S)-2-amino-3-hydroxybutanoate hydrochloride typically follows established procedures for amino acid esterification with modifications to maintain stereochemical integrity.

Applications in Research and Development

Peptide Synthesis

Benzyl (2S,3S)-2-amino-3-hydroxybutanoate hydrochloride serves as a valuable building block in peptide synthesis, particularly when specific stereochemistry is required. The benzyl ester provides protected carboxyl functionality while maintaining a free amino group for peptide bond formation.

Pharmaceutical Research

The compound has applications in pharmaceutical research, particularly:

  • As a chiral building block for developing new therapeutic agents

  • For structure-activity relationship studies in drug development

  • As an intermediate in the synthesis of compounds with potential medicinal properties

Enzyme Modulation Studies

Research suggests that related amino acid derivatives can modulate enzyme activity, with potential applications in understanding metabolic pathways and developing enzyme inhibitors.

Application AreaSpecific Uses
Peptide ChemistryBuilding block for peptide synthesis; stereochemically defined component
Pharmaceutical DevelopmentChiral intermediate; structure-activity relationship studies
Biochemical ResearchEnzyme activity modulation; metabolic pathway investigation
Organic SynthesisChiral auxiliary; building block for complex molecules

Biological Activity

Enzyme Interactions

Studies on related compounds indicate that these amino acid derivatives can interact with various enzymes, potentially impacting metabolic pathways essential for cellular function. The specific stereochemistry of benzyl (2S,3S)-2-amino-3-hydroxybutanoate hydrochloride may confer unique binding properties with enzymatic targets.

Receptor Binding

Research on similar compounds suggests potential binding affinities for certain receptors, which could be relevant for developing therapeutic applications. The defined stereochemistry at positions 2 and 3 likely influences receptor binding specificity and affinity.

Comparative Biological Activity

The biological activity of benzyl (2S,3S)-2-amino-3-hydroxybutanoate hydrochloride should be considered in comparison with other stereoisomers. The following table provides a comparison of structural similarities and differences that may influence biological activity:

CompoundStructure FeaturesPotential Biological Implications
Benzyl (2S,3S)-2-amino-3-hydroxybutanoate HCl(2S,3S) stereochemistry; benzyl ester; HCl saltSpecific receptor binding profile; unique enzyme interaction pattern
Benzyl (2S,3R)-2-amino-3-hydroxybutanoate HCl (L-threonine derivative)(2S,3R) stereochemistry; benzyl ester; HCl saltDifferent spatial arrangement affecting binding specificity
Benzyl (2R,3S)-2-amino-3-hydroxybutanoate HCl (D-threonine derivative)(2R,3S) stereochemistry; benzyl ester; HCl saltMirror image of L-threonine derivative; potentially complementary biological activity
Hazard StatementDescriptionPrecautionary Measures
H315Causes skin irritationWear protective gloves; Wash thoroughly after handling
H319Causes serious eye irritationWear eye protection; Wash eyes thoroughly if exposed
H335May cause respiratory irritationUse in well-ventilated area; Avoid breathing dust/fumes

Comparative Analysis with Related Compounds

Stereoisomer Comparison

Benzyl (2S,3S)-2-amino-3-hydroxybutanoate hydrochloride belongs to a family of stereoisomers that differ in their configuration at positions 2 and 3:

StereoisomerConfigurationCAS NumberKey Characteristics
Benzyl (2S,3S)-2-amino-3-hydroxybutanoate HCl2S,3S780758-27-2L-allothreonine derivative
Benzyl (2S,3R)-2-amino-3-hydroxybutanoate HCl2S,3R33645-24-8L-threonine derivative
Benzyl (2R,3S)-2-amino-3-hydroxybutanoate HCl2R,3S75748-36-6D-threonine derivative
Benzyl (2R,3R)-2-amino-3-hydroxybutanoate HCl2R,3R-D-allothreonine derivative

The stereochemical differences among these compounds result in distinct three-dimensional structures that influence their biological activity, reactivity, and physical properties.

Structural Analogues

Beyond stereoisomers, several structural analogues exist with modifications to the core structure:

  • Methyl and ethyl esters instead of benzyl ester

  • Free acid forms without esterification

  • Different salt forms (e.g., oxalate instead of hydrochloride)

  • Derivatives with protected amino groups

These structural variations create a diverse library of compounds for structure-activity relationship studies and specialized applications in research and development.

Research and Development Status

Benzyl (2S,3S)-2-amino-3-hydroxybutanoate hydrochloride is primarily used as a research tool and building block in chemical synthesis. Current applications focus on:

  • Synthetic organic chemistry applications requiring specific stereochemistry

  • Development of more complex molecules with defined stereochemical centers

  • Structure-activity relationship studies in drug discovery

  • Peptide synthesis requiring specific amino acid derivatives

Research into the potential applications of this compound continues to evolve, with emerging possibilities in organocatalysis, chiral auxiliaries, and pharmaceutical development.

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